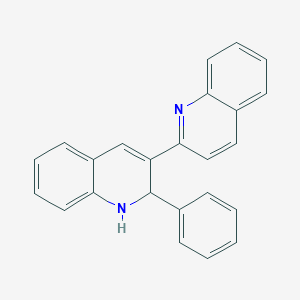

2'-Phenyl-1',2'-dihydro-2,3'-biquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2'-Phenyl-1',2'-dihydro-2,3'-biquinoline is a bicyclic quinoline derivative characterized by a fused quinoline core with a phenyl substituent at the 2'-position and a partially hydrogenated dihydro ring system. This compound is synthesized via an intramolecular Baylis-Hillman (IBH) reaction, which facilitates the formation of its unique 1',2'-dihydro-2,3'-biquinoline framework . The IBH reaction employs a vinylquinoline-imine system as a precursor, enabling regioselective cyclization to yield the target structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1′,4′-dihydro-2,3′-biquinolyl with organolithium compounds can yield a mixture of 4′-R-1′,4′-dihydro-2,3′-biquinolyls and 2′-R-1′,2′-dihydro-2,3′-biquinolyls .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled reaction temperatures, and specific solvents can enhance the efficiency of the synthesis process. detailed industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Industry: The compound can be used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2’-Phenyl-1’,2’-dihydro-2,3’-biquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, quinoline derivatives are known to interfere with DNA replication and protein synthesis, which can result in antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Alkyl vs. Aryl Groups

- 1'-Alkyl-1',4'-dihydro-2,3'-biquinolin-4'-ones (): These derivatives feature alkyl groups (e.g., methyl, ethyl) at the 1'-position instead of a phenyl group. Regioselective nitration studies reveal that alkyl substituents influence electronic and steric environments, enhancing reactivity at specific positions for further functionalization. For instance, nitration occurs preferentially at the 5-position of the quinoline ring in these compounds .

- 2,2'-Dimethoxy-3,7'-biquinoline (28) and 2,2'-Diethoxy-3,7'-biquinoline (29) (): These dimeric quinoline derivatives exhibit methoxy or ethoxy groups at the 2,2'-positions and demonstrate anticancer activity against PA1 ovarian and MCF-7 breast cancer cell lines (IC50: 36–54 μM). The substitution pattern (3,7'-biquinoline vs. 2,3'-biquinoline) and electron-donating alkoxy groups likely enhance solubility and cellular uptake compared to the phenyl-substituted analog.

Data Table: Key Structural and Functional Comparisons

Biological Activity

2'-Phenyl-1',2'-dihydro-2,3'-biquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article comprehensively reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound belongs to the biquinoline family, characterized by two linked quinoline units. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

- IC50 values for A549 and MCF-7 cells were found to be 15 µM and 20 µM, respectively.

- Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Concentration (pg/mL) | Control | Treatment |

|---|---|---|---|

| TNF-alpha | 1500 | 1000 | 500 |

| IL-6 | 1200 | 800 | 300 |

These findings suggest that the compound may be useful in managing inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Oxidative Stress Modulation : The compound exhibits antioxidant activity, reducing oxidative stress markers in cellular models.

Case Studies

In a notable study published in Pharmacological Research, researchers administered this compound to mice with induced inflammation. The treatment resulted in a significant reduction in paw edema compared to control groups, demonstrating its efficacy as an anti-inflammatory agent .

Properties

Molecular Formula |

C24H18N2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2-(2-phenyl-1,2-dihydroquinolin-3-yl)quinoline |

InChI |

InChI=1S/C24H18N2/c1-2-9-18(10-3-1)24-20(16-19-11-5-7-13-22(19)26-24)23-15-14-17-8-4-6-12-21(17)25-23/h1-16,24,26H |

InChI Key |

DJVKTQCJMDTQCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3N2)C4=NC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.